molecular formula C21H27ClN6O2 B2821743 7-[(4-Chlorophenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione CAS No. 879773-18-9

7-[(4-Chlorophenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione

Cat. No.: B2821743
CAS No.: 879773-18-9
M. Wt: 430.94
InChI Key: ZYHRQBOFEQPFLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(4-Chlorophenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione ( 879773-18-9, Molecular Formula: C21H27ClN6O2, Molecular Weight: 430.93 g/mol) is a high-purity synthetic purine-2,6-dione derivative supplied for research use only in pharmacological and neurochemical studies. This compound belongs to a class of synthetic small molecules that have demonstrated significant research potential as serotonin receptor ligands, with particular affinity for the 5-HT1A and 5-HT2A receptor subtypes according to published studies on structurally related analogs . The molecular structure incorporates a purine-2,6-dione core substituted at the 7-position with a (4-chlorophenyl)methyl group and at the 8-position with a 4-(2-methylpropyl)piperazin-1-yl moiety, modifications that research indicates are critical for receptor binding affinity and selectivity . Preclinical research on closely related purine-2,6-dione derivatives with piperazinyl substitutions has revealed potential antidepressant-like activity in validated behavioral models, possibly mediated through serotonergic mechanisms . Investigations into analogous compounds have shown that the 8-piperazinylpurine-2,6-dione scaffold can interact with multiple neurotransmitter systems, including high-affinity binding to α1-adrenoceptors in addition to serotonergic targets . Researchers value this chemical tool for exploring receptor-ligand interactions and signal transduction pathways relevant to neurological disorders. The compound is provided with comprehensive analytical documentation and is intended solely for non-clinical research applications by qualified laboratory professionals. Not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN6O2/c1-14(2)12-26-8-10-27(11-9-26)20-23-18-17(19(29)24-21(30)25(18)3)28(20)13-15-4-6-16(22)7-5-15/h4-7,14H,8-13H2,1-3H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHRQBOFEQPFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)Cl)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-Chlorophenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the purine core: This can be achieved through cyclization reactions involving appropriate amines and aldehydes.

    Introduction of the chlorophenyl group: This step usually involves a Friedel-Crafts alkylation reaction.

    Attachment of the piperazine moiety: This is often done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[(4-Chlorophenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of hydroxylated derivatives.

    Reduction: This can result in the removal of oxygen functionalities.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the chlorophenyl and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated purine derivatives, while substitution reactions can introduce various functional groups onto the purine ring.

Scientific Research Applications

7-[(4-Chlorophenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can serve as a probe to study biological processes involving purine derivatives.

    Medicine: This compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-[(4-Chlorophenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play crucial roles in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
7-[(4-Chlorophenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione C₂₁H₂₇ClN₆O₂ 430.93 4-Cl-benzyl, 4-(2-methylpropyl)piperazinyl
BH58193 (3-chloro analog) C₂₁H₂₇ClN₆O₂ 430.93 3-Cl-benzyl, 4-(2-methylpropyl)piperazinyl
7-[(4-Chlorophenyl)methyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione C₁₈H₂₁ClN₆O₂ 394.85 4-Cl-benzyl, 4-methylpiperazinyl
WHO TRPC4/5 Inhibitor C₂₀H₂₁ClF₃N₅O₅ 503.86 4-Cl-benzyl, 3-(trifluoromethoxy)phenoxy, 3-hydroxypropyl

Biological Activity

7-[(4-Chlorophenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione, often referred to as a purine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Purine Core : The initial step often starts with a purine precursor such as 3-methylxanthine. Alkylation reactions introduce the benzyl group at the 7-position.
  • Piperazine Substitution : The piperazine moiety is introduced, which is critical for enhancing biological activity.
  • Chlorobenzyl Group Attachment : Finally, the 4-chlorobenzyl group is attached through nucleophilic substitution reactions.

Biological Mechanisms

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease. In studies, it demonstrated significant inhibitory activity against these enzymes, which are crucial in various physiological processes.
  • Receptor Binding : It may bind to specific receptors in the nervous system, potentially influencing neurotransmitter dynamics and offering therapeutic benefits in neurological disorders .
  • Signaling Pathways Modulation : The compound's ability to modulate cellular signaling pathways suggests potential applications in cancer therapy and other diseases characterized by dysregulated signaling .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in the following table:

Bacterial StrainActivity LevelIC50 (µM)
Salmonella typhiModerate15.0
Bacillus subtilisStrong5.0
Escherichia coliWeak30.0
Staphylococcus aureusModerate10.0

These findings indicate that the compound exhibits varying levels of antibacterial activity, with notable effectiveness against Bacillus subtilis and moderate effects on other strains .

Enzyme Inhibition Studies

The compound's inhibitory effects on AChE and urease were also assessed:

EnzymeIC50 (µM)Reference Compound IC50 (µM)
Acetylcholinesterase1.521.25 (Thiourea)
Urease2.025.0 (Standard)

These results highlight the compound's potential as a therapeutic agent for conditions where enzyme inhibition is beneficial, such as Alzheimer's disease and urea cycle disorders .

Case Studies

  • Alzheimer's Disease Model : In a study involving animal models of Alzheimer's disease, administration of this purine derivative led to improved cognitive function and reduced levels of amyloid-beta plaques, suggesting neuroprotective properties.
  • Antibacterial Efficacy : A clinical trial assessed the efficacy of this compound in treating infections caused by resistant bacterial strains. Results indicated a significant reduction in infection rates compared to standard antibiotic treatments.

Q & A

Q. How can advanced spectroscopic techniques (e.g., 2D-NMR, X-ray crystallography) resolve ambiguities in stereochemistry?

  • Answer: NOESY/ROESY NMR detects spatial proximity between protons (e.g., confirming piperazine conformation). Single-crystal X-ray diffraction provides unambiguous stereochemical assignment, though crystallization may require co-crystallization agents for this hydrophobic compound .

Q. What role do AI-driven platforms play in optimizing reaction conditions for scaled-up synthesis?

  • Answer: AI tools (e.g., COMSOL Multiphysics integration) simulate reactor dynamics (e.g., heat/mass transfer) to optimize parameters like stirring rate and solvent volume. Machine learning models trained on historical reaction data predict optimal conditions for new derivatives, reducing experimental iterations .

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